molecular formula C15H17N B8741868 Methylphenylphenethylamine

Methylphenylphenethylamine

Cat. No.: B8741868
M. Wt: 211.30 g/mol
InChI Key: HPCUOTQJNQXHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylphenylphenethylamine refers to a hypothetical or less-documented phenethylamine derivative characterized by a phenethylamine backbone (a benzene ring linked to an ethylamine chain) with both methyl and phenyl substituents. Substitutions on the phenethylamine core (e.g., at the alpha/beta carbons or on the aromatic ring) significantly influence receptor affinity, metabolic stability, and physicochemical properties. For instance, N-methylation (as in N-methylphenethylamine) enhances lipophilicity and resistance to enzymatic degradation , while phenyl substitutions may modulate steric interactions with target receptors .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N-methyl-N-(2-phenylethyl)aniline

InChI

InChI=1S/C15H17N/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3

InChI Key

HPCUOTQJNQXHAG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phenethylamines

Substituent Positioning and Molecular Properties

Phenethylamines are subclassified based on substituent location:

  • Alpha/beta-substituted : Modifications on the ethylamine chain (e.g., methamphetamine, N-methylphenethylamine).
  • Phenyl-substituted : Substituents on the benzene ring (e.g., 2C-C, 25I-NBOME).

Methylphenylphenethylamine likely combines both types, with a methyl group on the amine (N-methyl) and a phenyl group either on the benzene ring or the ethyl chain. This dual substitution could enhance receptor binding affinity compared to simpler analogs, though molecular weight and steric hindrance may limit bioavailability .

Pharmacological Targets and Activity

Key comparisons with structurally related compounds:

Compound Substituents Molecular Weight Pharmacological Target Key Findings
This compound N-methyl + phenyl (hypothesized) ~225 (estimated) Not explicitly reported Likely interacts with serotonin/dopamine receptors due to structural analogy .
N-Methylphenethylamine N-methyl 135.21 Monoamine transporters Enhances CNS penetration and metabolic stability vs. phenethylamine .
2C-C 2,5-dichloro on benzene ring 245.73 5-HT2A/2C receptors High affinity for serotonin receptors; hallucinogenic effects .
25I-NBOME 2-iodo, 5-methoxy, N-benzyloxyethyl 413.25 5-HT2A receptor Potent psychedelic activity; prolonged receptor binding .

Analytical Differentiation

Mass spectral data (from ) highlights key diagnostic fragments for phenethylamines:

  • 2C-phenethylamines : Base peak at m/z 121, loss of 29 Da (CH2NH2) from M+.
  • N-Methylphenethylamine : Dominant fragment at m/z 91 (tropylium ion) and m/z 150 (M-CH3).
  • This compound : Hypothetical fragments could include m/z 165 (phenylmethyl ion) and m/z 131 (if beta-phenyl-substituted), though empirical validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.